molecular formula C24H27N3O4 B2492588 3-(2,5-dimethoxyphenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034597-26-5

3-(2,5-dimethoxyphenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2492588
CAS RN: 2034597-26-5
M. Wt: 421.497
InChI Key: AAUDNNAMWYXLGU-UHFFFAOYSA-N
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Description

The compound 3-(2,5-dimethoxyphenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are of interest in medicinal chemistry. The compound is structurally related to other pyrazole derivatives that have been synthesized and studied for their crystal structures, intermolecular interactions, and potential applications.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of diketones with hydrazines or semicarbazides. For example, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was achieved by reacting 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide . Similarly, novel pyrazole derivatives can be synthesized and characterized by various spectroscopic methods, including NMR, mass spectra, FT-IR, and UV-Visible spectroscopy, as well as by single crystal X-ray diffraction studies . These methods would likely be applicable to the synthesis and characterization of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by single crystal X-ray diffraction studies. For instance, the crystal structure of related compounds has been determined, revealing details such as dihedral angles between rings and the presence of hydrogen bond interactions that stabilize the crystal structure . The molecular geometries and electronic structures can also be optimized and calculated using ab initio methods, such as DFT calculations . These techniques would be instrumental in analyzing the molecular structure of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of amide groups and substituents on the pyrazole ring can influence the reactivity and the type of chemical reactions the compound can undergo. The intermolecular interactions, such as hydrogen bonding and π-interactions, play a significant role in the reactivity and stability of these compounds . The analysis of chemical reactions would involve studying these interactions and how they affect the compound's behavior in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, can be studied using techniques like TG-DTG (thermogravimetric analysis and derivative thermogravimetry) . The compound's stability can be assessed up to certain temperatures, and the solvent effects on structural parameters can be investigated using different solvents . Additionally, the non-linear optical properties of these compounds can be of interest for various applications . The physical and chemical properties of the compound would be analyzed using similar methodologies to understand its potential applications and limitations.

Scientific Research Applications

Synthesis and Structural Analysis

Pyrazole derivatives, such as those synthesized by Prabhuswamy et al. (2016), demonstrate the intricate process of creating complex molecules, which can include crystal structure determination and analysis of hydrogen bond interactions. These foundational steps are crucial in understanding the properties and potential applications of such compounds in fields like material science and molecular engineering (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).

Pharmacological Applications

Pyrazole derivatives are also explored for their pharmacological potential. For instance, Hassan, Hafez, and Osman (2014) synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma cells. This illustrates the interest in such compounds for developing new therapeutic agents, especially in oncology (Hassan, Hafez, & Osman, 2014).

Material Science and Chemistry

The work of Kranjc, Kočevar, and Perdih (2011) on the synthesis of benzamide derivatives demonstrates the application of pyrazole compounds in material science, providing insights into molecular structures through X-ray crystallography. Such studies contribute to the understanding of molecular interactions and the development of new materials (Kranjc, Kočevar, & Perdih, 2011).

Tautomerism and Molecular Dynamics

Research on the tautomerism of NH-pyrazoles, as explored by Cornago et al. (2009), sheds light on the dynamic nature of such compounds, which has implications for their reactivity and stability. Understanding these properties is essential for their application in chemical synthesis and drug design (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-27-21(12-20(26-27)19-11-18(29-2)9-10-22(19)30-3)23(28)25-15-24(31-4)13-16-7-5-6-8-17(16)14-24/h5-12H,13-15H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUDNNAMWYXLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3(CC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethoxyphenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide

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